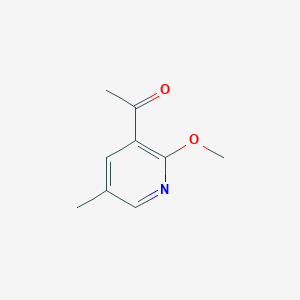

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone

Description

Overview and Significance of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone in Heterocyclic Chemistry

This compound occupies a prominent position within the broader landscape of heterocyclic chemistry, particularly in the domain of nitrogen-containing aromatic compounds. Heterocyclic compounds, defined as cyclic compounds containing atoms of at least two different elements as ring members, constitute more than half of all known compounds and represent 59% of United States Food and Drug Administration approved drugs containing nitrogen heterocycles. Within this vast chemical space, pyridine derivatives hold particular significance due to their prevalence in natural products, pharmaceuticals, and synthetic materials.

The compound's structural architecture combines several important chemical features that contribute to its significance in heterocyclic chemistry. The pyridine ring system provides aromatic stability and electronic properties similar to benzene, while the nitrogen atom introduces unique reactivity patterns and coordination capabilities. The presence of both methoxy and methyl substituents at specific positions on the pyridine ring creates distinct electronic and steric environments that influence the compound's chemical behavior and potential applications.

Recent advances in cross-coupling chemistry have highlighted the importance of substituted pyridine derivatives as building blocks for more complex molecular architectures. The strategic placement of functional groups in this compound allows for selective chemical transformations and provides access to diverse molecular frameworks through established synthetic methodologies. This versatility has made the compound an attractive target for researchers exploring new approaches to heterocyclic synthesis and functionalization.

The compound's significance is further underscored by its classification as a versatile small molecule scaffold, indicating its potential utility in drug discovery and materials science applications. Small molecule scaffolds serve as foundational structures upon which medicinal chemists can build libraries of compounds with diverse biological activities, making this compound a valuable starting point for such endeavors.

Historical Context of Methoxypyridine Derivatives

The historical development of methoxypyridine chemistry traces its roots to the early investigations of pyridine derivatives in the nineteenth century. The foundation for understanding pyridine chemistry was established through the pioneering work on pyrimidine derivatives, where researchers first isolated pyrimidine breakdown products from uric acid, referred to as "m-diazine". This early work by Brugnatelli in 1818, who produced alloxan through the oxidation of uric acid with nitric acid, represented the first isolation of a pyrimidine derivative and laid the groundwork for subsequent investigations into nitrogen-containing heterocycles.

The evolution of methoxypyridine chemistry has been closely linked to advances in synthetic methodology and our understanding of aromatic heterocycle reactivity. Significant developments in metallation chemistry have provided new approaches to the selective functionalization of methoxypyridine derivatives. Research conducted in the late twentieth century revealed unexpected metallation patterns in 2-methoxypyridine systems, particularly the discovery that certain complex bases could promote metallation at the C-3 position rather than the more commonly observed C-6 position. This finding challenged conventional understanding of pyridine metallation and opened new synthetic pathways for accessing substituted methoxypyridine derivatives.

The development of aggregative activation strategies in heterocyclic chemistry has provided additional insights into the behavior of methoxypyridine systems under basic conditions. Studies have shown that the presence of ammonia in basic aggregates can induce specific metallation patterns, with 2-methoxypyridine undergoing C-3 metallation in the presence of certain bimetallic complex bases. These discoveries have expanded the synthetic toolbox available for the preparation of methoxypyridine derivatives and have contributed to our understanding of the factors governing regioselectivity in heterocyclic metallation reactions.

Contemporary research has focused on developing more efficient and environmentally friendly synthetic approaches to methoxypyridine derivatives. The synthesis of pyrimidine derivatives, which share structural similarities with methoxypyridine compounds, has benefited from the development of new methodologies utilizing readily available starting materials such as ethyl cyanoacetate, acetyl acetone, and enaminonitriles. These advances have provided researchers with multiple synthetic routes to access diverse methoxypyridine structures and have facilitated the exploration of their chemical and biological properties.

Structural Classification and Nomenclature

This compound belongs to the class of organic heterocyclic compounds, specifically categorized as a six-membered aromatic heterocycle containing nitrogen. The compound represents a substituted pyridine derivative with three distinct substituents: a methoxy group at the 2-position, a methyl group at the 5-position, and an ethanone moiety at the 3-position of the pyridine ring.

According to systematic nomenclature conventions, the compound is properly identified as this compound, with alternative naming including Ethanone, 1-(2-methoxy-5-methyl-3-pyridinyl)- and 1-(2-Methoxy-5-methyl-3-pyridyl)ethanone. The Chemical Abstracts Service has assigned the registry number 1203499-64-2 to this compound, providing a unique identifier for database searches and regulatory purposes.

The structural classification of this compound places it within the broader category of ketones due to the presence of the carbonyl group (C=O) in the ethanone moiety. The carbonyl functionality is directly attached to the pyridine ring system, creating an aryl ketone structure that exhibits distinct electronic and chemical properties compared to aliphatic ketones. This classification has important implications for the compound's reactivity patterns and potential chemical transformations.

From an electronic structure perspective, the pyridine ring in this compound follows the same aromatic principles as benzene, with all six ring atoms being sp² hybridized and contributing to a fully conjugated π-electron system. The nitrogen atom contributes one electron to the aromatic π-system while retaining a lone pair of electrons in an sp² orbital that lies in the plane of the ring. This electronic arrangement confers aromatic stability to the compound while providing a site for potential coordination interactions and protonation reactions.

The following table summarizes the key structural and classification data for this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Chemical Abstracts Service Number | 1203499-64-2 |

| Chemical Class | Aromatic Heterocyclic Ketone |

| Ring System | Six-membered Pyridine |

| Substituent Pattern | 2-Methoxy, 5-methyl, 3-ethanone |

| Functional Groups | Methoxy ether, aromatic ketone |

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, ranging from fundamental studies of its chemical properties to applied research exploring its potential applications in synthesis and materials science. The primary research focus has centered on understanding the compound's behavior as a versatile building block for the construction of more complex heterocyclic systems and exploring its potential utility in pharmaceutical chemistry applications.

Current research initiatives have emphasized the development of efficient synthetic methodologies for accessing this compound and related derivatives. These efforts have included investigations into various synthetic approaches, including condensation reactions involving pyridine precursors and selective functionalization strategies that allow for the introduction of the methoxy and ethanone substituents. The goal of these synthetic studies is to establish reliable, scalable methods for producing the compound with high purity and yield, thereby facilitating further research into its properties and applications.

The scope of research has extended to comprehensive characterization studies aimed at elucidating the compound's physical and chemical properties. These investigations have utilized various spectroscopic methods to confirm the compound's structure and have explored its behavior under different chemical conditions. Understanding the fundamental properties of this compound is essential for predicting its behavior in chemical reactions and for designing new synthetic transformations that utilize this compound as a starting material.

Recent research efforts have also focused on exploring the biological activity potential of methoxypyridine derivatives, including this compound. Studies have investigated the compound's potential antimicrobial and anti-inflammatory properties, although specific biological activity data for this particular compound remains limited in the current literature. The research scope in this area aims to understand how structural modifications to the pyridine scaffold influence biological activity and to identify promising lead compounds for further development.

The investigation of this compound has also encompassed studies of its chemical reactivity patterns, particularly its behavior in various organic transformations. Research has explored the compound's participation in oxidation, reduction, and substitution reactions, with the goal of understanding how the specific substitution pattern influences reactivity compared to other pyridine derivatives. These studies provide valuable insights for synthetic chemists seeking to utilize this compound in the construction of more complex molecular architectures.

Furthermore, research objectives have included the exploration of structure-activity relationships within the broader family of methoxypyridine derivatives. Recent studies have demonstrated that the incorporation of methoxypyridine motifs can lead to significant improvements in biological activity and physicochemical properties compared to other aromatic systems. The scope of this research extends to understanding how the specific substitution pattern in this compound contributes to its unique properties and how modifications to this structure might lead to compounds with enhanced or altered activities.

Properties

IUPAC Name |

1-(2-methoxy-5-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)9(12-3)10-5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTAXUKIVJGYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673586 | |

| Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-64-2 | |

| Record name | 1-(2-Methoxy-5-methyl-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxy-5-methylpyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydration of Alkynyl Pyridine Intermediates

One effective method involves the hydration of 5-ethynyl-2-methylpyridine to yield the corresponding ethanone intermediate:

- Starting Material: 5-ethynyl-2-methylpyridine.

- Reaction Conditions: Hydration in a sulfuric acid and toluene mixture (ratio 2:1 to 4:1, preferably 4:1).

- Temperature and Time: Typically 50°C for 16 hours, or alternatively 70-80°C for shorter durations.

- Work-up: Extraction with ethyl acetate from the aqueous phase, followed by concentration and drying.

- Yield: High molar yield (>90%) reported.

This method efficiently introduces the ethanone group by converting the ethynyl substituent to a ketone via acid-catalyzed hydration.

Palladium-Catalyzed Coupling Reactions

Another approach involves palladium-catalyzed coupling of pyridinyl triflates with suitable nucleophiles:

- Intermediate: 6-methylpyridin-3-yl trifluoromethanesulfonate.

- Catalyst: Palladium complexes with specific ligands.

- Solvent: N,N′-dimethylformamide (DMF).

- Reaction Conditions: Heating at 85°C under nitrogen atmosphere for extended periods (20-27 hours).

- Post-Reaction Processing: Quenching with water, phase separation, cooling, filtration, and drying.

- Yield: Moderate to high isolated yields (around 83% reported for related compounds).

This method allows for selective functionalization at the 3-position of the pyridine ring and is adaptable for various substituted pyridines.

Oxidation and Functional Group Transformation

In some synthetic routes, methyl-substituted pyridines are oxidized or transformed to introduce the methoxy group and ethanone functionality:

- Oxidants: Mild oxidizing agents under controlled conditions.

- Solvents: Organic solvents such as acetonitrile or ethyl acetate.

- Temperature: Ambient to moderate heating.

- Purification: Extraction, crystallization, and chromatographic techniques.

This method is often used to modify pre-existing pyridine derivatives to the target compound.

Detailed Reaction Conditions and Data Table

| Step | Reaction Type | Starting Material | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Hydration | 5-ethynyl-2-methylpyridine | H2SO4/toluene (4:1), acid catalysis | 50 | 16 | >90 | High selectivity for ethanone formation |

| 2 | Pd-Catalyzed coupling | 6-methylpyridin-3-yl triflate | Pd catalyst, DMF, nitrogen atmosphere | 85 | 20-27 | ~83 | Requires inert atmosphere, ligand use |

| 3 | Extraction and purification | Reaction mixture | Water quenching, ethyl acetate extraction, filtration | 0-5 (cooling) | 2 | - | Critical for product isolation |

Research Findings and Considerations

- The hydration of alkynyl pyridine intermediates is a robust and high-yielding method, favored for its simplicity and scalability.

- Palladium-catalyzed coupling offers versatility but requires careful control of reaction atmosphere and catalyst loading.

- The presence of the methoxy group at the 2-position and methyl at the 5-position influences the electronic properties of the pyridine ring, affecting reaction rates and selectivity.

- The purification steps involving aqueous quenching and cooling are crucial to obtain high-purity crystalline products.

- Reaction times and temperatures can be optimized depending on scale and desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The ethanone group and pyridine ring are susceptible to oxidation under specific conditions:

-

Mechanistic Insight : Oxidation of the ethanone group proceeds via acid-catalyzed enol formation, followed by permanganate-mediated cleavage. Pyridine N-oxidation involves electrophilic attack at the nitrogen, stabilized by methoxy’s electron-donating effect .

Reduction Reactions

The ketone functionality is reduced to secondary alcohols, while the pyridine ring can undergo hydrogenation:

-

Industrial Relevance : Catalytic hydrogenation at 85°C in DMF/water mixtures achieves high yields, with optimized conditions for scale-up .

Substitution Reactions

The pyridine ring undergoes electrophilic substitution, influenced by substituent directing effects:

-

Regioselectivity : The methoxy group at the 2-position directs electrophiles to the 4- and 6-positions, while the methyl group at the 5-position sterically hinders the 6-position, favoring 4-substitution.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring:

-

Key Conditions : Reactions proceed optimally in toluene/water biphasic systems at 85°C with 0.15 mol% Pd catalyst .

Acid/Base-Mediated Rearrangements

The ethanone group participates in keto-enol tautomerism under basic conditions:

Comparative Reactivity Table

A comparison with structurally similar ethanone derivatives highlights substituent effects:

| Compound | Position of Substituents | Oxidation Rate (Relative) | Preferred Substitution Site |

|---|---|---|---|

| 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone | 2-OCH₃, 5-CH₃ | 1.0 (reference) | 4- and 6-positions |

| 1-(6-Methoxy-5-methylpyridin-3-yl)ethanone | 6-OCH₃, 5-CH₃ | 0.8 | 2- and 4-positions |

| 1-(5-Chloro-3-methylpyridin-2-yl)ethanone | 5-Cl, 3-CH₃ | 1.2 | 4-position |

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxy-5-methylpyridin-3-yl)ethanone is being investigated for its potential pharmacological properties. Research indicates that derivatives of pyridine compounds often exhibit significant biological activities, including:

- Antimicrobial Activity: Studies suggest that pyridine derivatives can inhibit the growth of various bacteria and fungi. The methoxy group may enhance the lipophilicity of the molecule, improving its ability to penetrate microbial membranes.

- Anti-inflammatory Properties: Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study:

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against strains of Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect, warranting further exploration into its mechanism of action.

Agricultural Science

The compound's potential as a pesticide or herbicide is under investigation. Pyridine-based compounds have been known to exhibit herbicidal activity due to their ability to disrupt plant growth processes.

Application Insights:

- Herbicide Development: Research is ongoing to assess the effectiveness of this compound in controlling weed species without harming crops. Its selective toxicity could make it a valuable addition to integrated pest management strategies.

Materials Science

This compound is also being explored for its utility in materials science, particularly in the development of organic electronic materials.

Potential Uses:

- Conductive Polymers: The incorporation of this compound into polymer matrices may enhance electrical conductivity and thermal stability, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Data Tables

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory | Moderate efficacy against bacterial strains |

| Agricultural Science | Herbicide development | Potential selective toxicity against weeds |

| Materials Science | Organic electronics | Possible enhancement of conductivity |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table compares 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone with analogs differing in substituent type, position, or number:

Key Observations :

- Halogen vs. Methoxy : Chloro and fluoro substituents (e.g., 2-Cl or 2-F) increase molecular weight and alter electronic properties compared to methoxy. Chloro derivatives may exhibit higher toxicity (e.g., H302 hazard code) .

- Positional Isomerism: Methoxy groups at the 2-position (target compound) vs. 5-position (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) affect electronic density and reactivity .

Biological Activity

Chemical Structure and Properties

The structural formula of 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone can be represented as follows:

Structural Features

- Pyridine Ring : The core of the molecule is a pyridine ring, which is known for its aromatic properties and ability to participate in various chemical reactions.

- Substituents : The presence of both methoxy and methyl groups influences the electronic properties of the compound, potentially affecting its reactivity and biological activity.

Biological Activity

While comprehensive data on the biological activity of this compound specifically is scarce, insights can be drawn from related compounds and structural analogs.

Antimicrobial Properties

Compounds similar to this compound have been noted for their antimicrobial properties. For instance, derivatives of pyridine have been utilized in developing anti-cancer agents and antimicrobial complexes. The substitution pattern in this compound may also confer similar properties.

Structure-Activity Relationship (SAR)

Research into structure-activity relationships (SAR) for pyridine derivatives indicates that modifications in substituents can significantly impact biological efficacy. For example, studies have shown that altering the position or type of substituent on the pyridine ring can enhance or diminish activity against various pathogens .

Case Studies and Research Findings

- Antifungal Activity : A study highlighted that certain pyridine derivatives exhibit antifungal activity against Candida species. Although this compound has not been directly tested, its structural similarities suggest potential efficacy against fungal pathogens .

- Antibacterial Activity : Research into related compounds demonstrated potent antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported as low as 3.12 μg/mL for certain derivatives . This suggests that this compound may exhibit similar antibacterial properties.

Potential Applications

Given its structural characteristics, this compound could be explored for several applications:

- Pharmaceutical Development : Its potential as a lead compound in drug design could be investigated further, particularly in developing antimicrobial agents.

- Organic Synthesis : The unique substitution pattern may allow it to serve as a building block in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone, and how do they compare in yield and purity?

- Methodology : A common approach involves functionalizing pyridine derivatives via Friedel-Crafts acylation or coupling reactions. For example, similar ethanone derivatives (e.g., 1-(2-amino-5-methoxyphenyl)ethanone) are synthesized using literature methods with substituted pyridine precursors and acetylating agents under controlled conditions . Optimize solvent selection (e.g., dry toluene or acetonitrile) and catalysts (e.g., Lewis acids) to enhance regioselectivity. The compound is cataloged with CAS #1203499-64-2 and molecular formula C₉H₁₁NO₂, providing a reference for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ ~6.8–9.2 ppm for pyridine and methoxy groups) and carbonyl carbon (δ ~190–210 ppm) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (m/z 165.19 for [M+H]⁺) and fragmentation patterns .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate molecular orbitals, dipole moments, and electrostatic potential surfaces. Basis sets such as 6-31G(d) are recommended for balancing accuracy and computational cost . Validate results against experimental spectroscopic data (e.g., NMR chemical shifts) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. What are the potential research applications of this compound in medicinal or materials chemistry?

- Methodology : Explore its role as a precursor for:

- Antioxidant Agents : Modify substituents to enhance radical-scavenging activity, as seen in related oxadiazole derivatives .

- Coordination Complexes : Chelate with transition metals (e.g., palladium) for catalytic applications, inspired by pyrazole-based palladacycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodology :

- Solvent Screening : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., toluene) for reaction efficiency.

- Catalyst Loading : Test Lewis acids (e.g., AlCl₃) at 5–20 mol% to balance reactivity and side reactions.

- Table : Example optimization

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | AlCl₃ | 110 | 78 | 98 |

| Acetonitrile | None | 80 | 45 | 85 |

Q. How should researchers resolve contradictions in observed vs. predicted spectral data (e.g., NMR chemical shifts)?

- Methodology :

- Computational Validation : Recalculate shifts using solvent-specific DFT models (e.g., PCM for DMSO) .

- Experimental Adjustments : Check for impurities via HPLC or recrystallize the compound.

- Case Study : A ¹H NMR discrepancy at δ 2.4 ppm (methyl group) may arise from solvent polarity effects or hydrogen bonding .

Q. What strategies validate the accuracy of computational models for this compound’s excited-state properties?

- Methodology :

- TD-DFT Calculations : Compare vertical excitation energies with UV-Vis spectra (e.g., λmax ~270–300 nm for π→π* transitions).

- Solvatochromism Studies : Measure spectral shifts in solvents of varying polarity to assess dipole moment changes .

Q. How can researchers probe the biological activity of this compound, and what mechanistic insights are feasible?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.